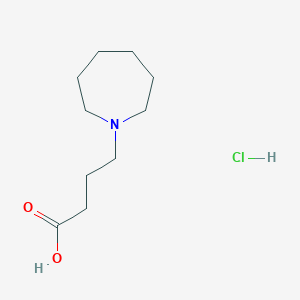
4-(1-Azepanyl)butanoic acid hydrochloride
Descripción general
Descripción
4-(1-Azepanyl)butanoic acid hydrochloride is a chemical compound with the CAS Number: 54436-99-6 . It has a molecular weight of 221.73 and its IUPAC name is 4-(1-azepanyl)butanoic acid hydrochloride . The compound is typically stored at room temperature and is a solid in its physical form .
Molecular Structure Analysis
The InChI code for 4-(1-Azepanyl)butanoic acid hydrochloride is 1S/C10H19NO2.ClH/c12-10(13)6-5-9-11-7-3-1-2-4-8-11;/h1-9H2,(H,12,13);1H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
4-(1-Azepanyl)butanoic acid hydrochloride is a solid at room temperature . It has a molecular weight of 221.73 .Aplicaciones Científicas De Investigación
Optical Gating of Photosensitive Synthetic Ion Channels
A study by Ali et al. (2012) explored the use of 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid as a photolabile protecting group for optical gating in nanofluidic devices. This innovation is significant for light-induced controlled release, sensing, and information processing in synthetic ion channels (Ali et al., 2012).
Chromatographic Studies
Martin (1963) investigated the distribution of hydrochloric acid, water, and butan-1-ol on paper chromatograms, a process which may have relevance to the study of similar compounds like 4-(1-Azepanyl)butanoic acid hydrochloride (Martin, 1963).
Mutagenicity Research
Research by Jolivette et al. (1998) on 2-Chloro-4-(methylthio)butanoic acid, a structurally related compound, discussed its mutagenic properties and the formation of reactive intermediates, which could be relevant for understanding similar compounds (Jolivette et al., 1998).
Hydrolysis of Starch
A study by Hu et al. (2014) on the hydrolysis of normal rice starch using 1-butanol–hydrochloric acid might provide insights into similar reactions involving 4-(1-Azepanyl)butanoic acid hydrochloride (Hu et al., 2014).
Catalysis in Chemical Synthesis
Research by Plint et al. (1999) discussed the catalysed synthesis of 4-heptanone from 1-butanol, which could be relevant to understanding catalytic processes involving similar compounds (Plint et al., 1999).
Propiedades
IUPAC Name |
4-(azepan-1-yl)butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c12-10(13)6-5-9-11-7-3-1-2-4-8-11;/h1-9H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDBBYNOTFNKRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Azepanyl)butanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(methylamino)-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1452148.png)
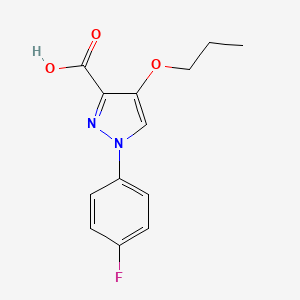
![1-(3,4-dimethylphenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1452150.png)
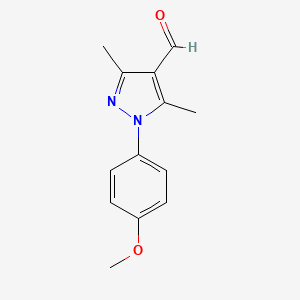
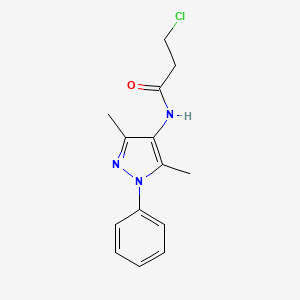
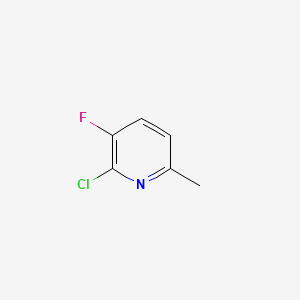
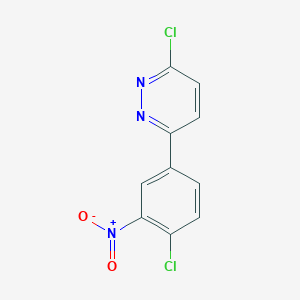
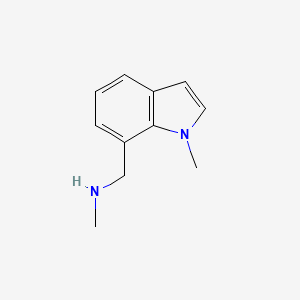
![{N}-(2-aminoethyl)-4-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B1452159.png)
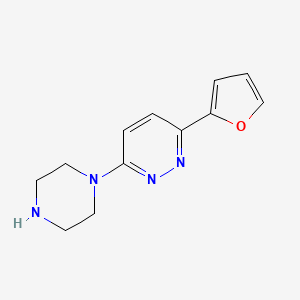
![3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1452163.png)
![2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B1452165.png)
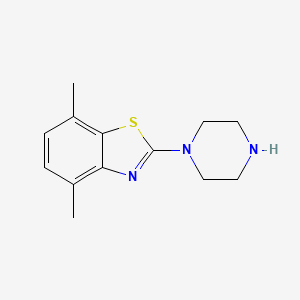
![5-[2-(Phenylthio)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1452168.png)